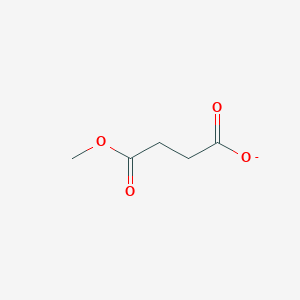
Mono-Methyl Succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a clear, colorless liquid that is used as an intermediate in various chemical syntheses . This compound is notable for its role in the synthesis of pharmaceuticals and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mono-Methyl Succinate can be synthesized through several methods. One common method involves the reaction of 4-chloro-3-oxobutanoate with methanol or sodium methoxide in the presence of organic solvents such as tetrahydrofuran, acetonitrile, or dioxane . The reaction typically occurs at temperatures ranging from 60°C to 120°C . Another method involves the use of a dynamic tubular reactor, which reduces reaction time and increases efficiency .
Industrial Production Methods
In industrial settings, the continuous preparation of 4-methoxy-4-oxobutanoate is often preferred. This method utilizes a dynamic tubular reactor, which allows for a more efficient and scalable production process . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Mono-Methyl Succinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in condensation reactions to form more complex molecules .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Mono-Methyl Succinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-methoxy-4-oxobutanoate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of HIV integrase inhibitors, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug . The molecular targets include enzymes and receptors that are crucial for the biological activity of the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate: This compound has a similar structure but includes a phenyl group, which alters its chemical properties and applications.
Methyl 4-chloro-4-oxobutanoate: This compound is a precursor in the synthesis of 4-methoxy-4-oxobutanoate and has different reactivity due to the presence of a chlorine atom.
Uniqueness
Mono-Methyl Succinate is unique due to its versatility in chemical reactions and its role as an intermediate in the synthesis of various important compounds. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
214222-47-6 |
|---|---|
Molekularformel |
C5H7O4- |
Molekulargewicht |
131.11 g/mol |
IUPAC-Name |
4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C5H8O4/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H,6,7)/p-1 |
InChI-Schlüssel |
JDRMYOQETPMYQX-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















